molecular formula C₆H₄D₃NO₂ B1147136 N-Ethyl-d3 Maleimide CAS No. 1246816-40-9

N-Ethyl-d3 Maleimide

Cat. No. B1147136
M. Wt: 128.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylmaleimide (NEM) is an organic compound derived from maleic acid . It contains the amide functional group and is an alkene that is reactive toward thiols, commonly used to modify cysteine residues in proteins and peptides . It is an irreversible cysteine protease inhibitor .


Synthesis Analysis

The synthesis of N-Ethylmaleimide involves the reaction of furfural derivatives with maleimides . The Diels–Alder reactions of furfural derivatives with maleimides have been reported . The key to success is the use of an aqueous medium, which supplies an additional thermodynamic driving force by coupling the unfavorable Diels–Alder equilibrium to the exergonic hydration of the carbonyl functionality in the adducts to form geminal diols .


Molecular Structure Analysis

The molecular formula of N-Ethylmaleimide is C6H7NO2 . It has a molar mass of 125.12528 . The structure of N-Ethylmaleimide includes an amide functional group and an alkene group .


Chemical Reactions Analysis

N-Ethylmaleimide is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols . The resulting thioether features a strong C-S bond and the reaction is virtually irreversible .


Physical And Chemical Properties Analysis

N-Ethylmaleimide has a melting point of 43 to 46 °C and a boiling point of 210 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Safety And Hazards

N-Ethylmaleimide is fatal if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection when handling N-Ethylmaleimide .

Future Directions

N-Ethylmaleimide is widely used in experimental biochemical studies . It is used to permanently block sulfhydryls to prevent disulfide bond formation and to monitor the reaction by measuring the decrease in absorbance at 300nm . It is also used to block sulfhydryl-containing reagents that interfere in enzyme assays .

Relevant Papers Several papers have been published on N-Ethylmaleimide. For instance, a paper titled “Direct Diels–Alder reactions of furfural derivatives with maleimides” discusses the synthesis of N-Ethylmaleimide . Another paper titled “Structural Changes Are Associated with Soluble N-Ethylmaleimide-sensitive Fusion Protein Attachment Protein Receptor Complex Formation” discusses the mechanism of action of N-Ethylmaleimide . A third paper titled “Chemical reactivity and antimicrobial activity of N-substituted maleimides” discusses the chemical reactions of N-Ethylmaleimide .

properties

CAS RN

1246816-40-9

Product Name

N-Ethyl-d3 Maleimide

Molecular Formula

C₆H₄D₃NO₂

Molecular Weight

128.14

synonyms

1-(Ethyl-d3)-1H-pyrrole-2,5-dione;  1-(Ethyl-d3)-1H-pyrrole-2,5-dione;  Ethylmaleimide-d3;  Maleic Acid N-Ethylimide-d3;  NEM-d3;  NSC 7638-d3; 

Origin of Product

United States

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